1H-Pyrrolo[3,2-b]pyridin-7-amine, also known as 7-azaindole, is a heterocyclic aromatic amine that acts as a bioisostere of indoles or purines. [] This bicyclic compound consists of a pyrrole ring fused to a pyridine ring. Due to its structural similarity to naturally occurring compounds, 1H-pyrrolo[3,2-b]pyridin-7-amine serves as a valuable building block in various scientific research areas, particularly in medicinal chemistry. [] It has been widely studied for its potential applications in developing novel therapeutics for a range of diseases.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the Chemical Identifier number 14948567. It is also recognized by the International Union of Pure and Applied Chemistry name 1H-pyrrolo[3,2-b]pyridin-7-amine and has a unique InChI Key of MNDKWHJWSWYUKL-UHFFFAOYSA-N .
The synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 1H-pyrrolo[3,2-b]pyridin-7-amine features a bicyclic system comprising a pyrrole ring fused to a pyridine ring.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. For example, NMR spectra would show characteristic peaks corresponding to hydrogen atoms in different environments within the fused ring system.
1H-pyrrolo[3,2-b]pyridin-7-amine undergoes various chemical reactions that are significant for its functionalization:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action of 1H-pyrrolo[3,2-b]pyridin-7-amine primarily involves its interaction with biological targets such as enzymes or receptors:
1H-pyrrolo[3,2-b]pyridin-7-amine has numerous applications across various fields:
The core structure of 1H-pyrrolo[3,2-b]pyridin-7-amine comprises a pyrrole ring fused to a pyridine ring at the [3,2-b] bonds. Key structural features include:
Table 1: Key Structural Characteristics of 1H-Pyrrolo[3,2-b]pyridin-7-amine
Characteristic | Description | Biological Relevance |
---|---|---|
Core Structure | Fused bicyclic: Pyrrole ([3,2-b]-fused) + Pyridine | Mimics indole/purine geometry; scaffold for targeted drug design |
Molecular Formula | C₇H₇N₃ | Defines elemental composition and basic physicochemical properties |
Molecular Weight | 133.15 g/mol | Favors drug-likeness (typically <500 Da) |
Key Functional Group | Primary Amine (-NH₂) at position 7 (pyrrole carbon) | Site for derivatization; critical H-bond donor/acceptor in target binding |
Hydrogen Bonding | Donors: Pyrrole N-H, Amine N-H; Acceptors: Pyridine N, Amine N, Ring π-system | Enables diverse interactions with protein targets (hinge regions, catalytic sites) |
Tautomerism | Proton shift between pyrrole nitrogen and adjacent carbons | Influences electron distribution, pKa, and binding mode preferences |
This specific arrangement distinguishes it from isomeric scaffolds like 1H-pyrrolo[2,3-b]pyridine or 1H-pyrrolo[3,2-c]pyridine, impacting electronic distribution, dipole moments, and spatial orientation of substituents—factors crucial for target complementarity [4].
The exploration of pyrrolopyridines in drug discovery accelerated significantly in the late 20th and early 21st centuries, driven by the need for novel heterocyclic scaffolds with improved pharmacological profiles over indoles and purines:
Table 2: Historical Milestones in Pyrrolo[3,2-b]pyridine Derivative Development
Timeframe | Key Development Focus | Example Achievement/Compound Class | Significance |
---|---|---|---|
Pre-2000s | Core Synthesis & Fundamental Chemistry | Development of reliable cyclization routes (e.g., Bartoli reaction variants) | Enabled access to the scaffold for biological testing |
2000s-2010s | Validation as Indole Bioisostere | 1H-Pyrrolo[3,2-b]pyridin-7-amine (EVT-351810) as building block | Improved metabolic stability vs. indoles; broader exploration initiated |
2010s-Present | FGFR Kinase Inhibitors | Derivatives like 4h (FGFR1 IC₅₀ = 7 nM) | Established scaffold as potent platform for targeting dysregulated FGFR signaling |
2010s-Present | Purine-Mimetic Kinase Inhibitors | Vemurafenib analogs; exploration across multiple kinase families | Demonstrated versatility in targeting ATP pockets beyond FGFRs |
2010s-Present | CNS-Targeted Agents | mGluR5 antagonists [8]; 5-HT1F agonists [6] | Showed applicability in modulating neurotransmission |
2010s-Present | Antiviral Agents | Derivatives targeting HIV-1 integrase [6] | Expanded therapeutic applications beyond oncology and CNS |
1H-Pyrrolo[3,2-b]pyridin-7-amine serves as a highly effective bioisosteric replacement for two fundamental pharmacophores: the indole ring and the purine ring system. This dual mimicry underpins its versatility in medicinal chemistry:
Impact: This bioisosteric switch has yielded derivatives with superior drug-like properties while retaining or improving target engagement, particularly evident in serotonin receptor modulators (e.g., 5-HT1F agonists for migraine) where the core mimics the endogenous tryptamine scaffold [6].
Purine (Adenine) Bioisostere:
The dual bioisosteric capability of 1H-pyrrolo[3,2-b]pyridin-7-amine makes it an indispensable building block for designing novel therapeutics targeting diverse disease pathways, particularly in oncology (kinases) and central nervous system (CNS) disorders (GPCRs), offering solutions to challenges like metabolic instability and poor solubility inherent in simpler indole or purine analogs [2] [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1